molecular formula C19H16F4N2O3 B2559332 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide CAS No. 1625429-91-5

7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No.: B2559332
CAS No.: 1625429-91-5
M. Wt: 396.342
InChI Key: TYOVCDCVXDRFEP-UHFFFAOYSA-N
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Description

7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H16F4N2O3 and its molecular weight is 396.342. The purity is usually 95%.
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Scientific Research Applications

Imaging Applications

Quinoline derivatives, including those structurally related to 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, have been explored for their potential as radioligands in imaging. Specifically, quinoline-2-carboxamide derivatives have been labeled with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies demonstrated high specific binding to PBR in several organs, suggesting these derivatives, including those radiolabeled with carbon-11, as promising radioligands for PBR imaging (Matarrese et al., 2001).

Cytotoxic and Anticancer Activity

Quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. These compounds, including amino- and fluoro-substituted variants, exhibited significant anticancer activity, with some proving to be more potent than standard drugs like doxorubicin. Additionally, apoptotic DNA fragmentation studies confirmed the induction of apoptosis, suggesting their potential as novel anticancer agents (Bhatt et al., 2015).

Antimicrobial Activity

Further research into quinoline derivatives has uncovered their efficacy as antibacterial agents. Novel amino-substituted 3-quinolinecarboxylic acid derivatives, characterized by fluorine at the 6-position and substituted amino groups, demonstrated significant antibacterial potency, comparable to known agents like pefloxacin and norfloxacin (Wentland et al., 1984). This highlights the broad spectrum of antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its functional groups. Some quinoline derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory properties .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific safety data, it’s hard to provide detailed safety and hazard information .

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and optimizing their properties for medicinal use .

Properties

IUPAC Name

7-fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c1-10-2-5-14(16(6-10)28-9-19(21,22)23)25-18(27)13-8-17(26)24-15-7-11(20)3-4-12(13)15/h2-7,13H,8-9H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOVCDCVXDRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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